molecular formula C21H25BrN2O3 B247769 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247769
M. Wt: 433.3 g/mol
InChI Key: MSNHCFSRNIWRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as BMB-4, is a novel compound that has been synthesized for research purposes. It belongs to the class of piperazine derivatives and has shown potential as a therapeutic agent in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in the body. 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This may lead to an increase in acetylcholine levels, which can improve cognitive function. 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to modulate the activity of various inflammatory mediators, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can damage cells and tissues. 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its potential therapeutic benefits and its ability to modulate various signaling pathways in the body. However, there are also limitations to using 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine. One area of research could be to further investigate its potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to investigate the anticancer activity of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine and its potential as a chemotherapeutic agent. Additionally, further research is needed to determine the safety and efficacy of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in humans. Overall, 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine shows promise as a novel compound with potential therapeutic benefits, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine involves a multistep process that includes the reaction of 5-bromo-2-methoxybenzaldehyde with 4-methylphenol to form 5-bromo-2-methoxybenzyl-4-methylphenol. This intermediate is then reacted with piperazine and acetyl chloride to form the final product, 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has shown potential as a therapeutic agent in various scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its anticancer activity and has shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C21H25BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H25BrN2O3/c1-16-3-6-19(7-4-16)27-15-21(25)24-11-9-23(10-12-24)14-17-13-18(22)5-8-20(17)26-2/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

MSNHCFSRNIWRAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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